molecular formula C8H14Cl2N4O B2808842 2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride CAS No. 2470441-19-9

2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride

Cat. No.: B2808842
CAS No.: 2470441-19-9
M. Wt: 253.13
InChI Key: WPTBVGYWPCYKQR-UHFFFAOYSA-N
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Description

2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride is a versatile chemical compound that has garnered significant interest in scientific research due to its unique properties. This compound is characterized by the presence of a pyrrolidine ring and a pyrimidine ring, which contribute to its diverse biological and chemical activities. It is commonly used in drug discovery, organic synthesis, and molecular biology.

Scientific Research Applications

2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of various chemical products and materials.

Future Directions

Pyrrolidine and pyrimidine derivatives, such as “2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride”, continue to be of interest in drug discovery due to their diverse biological activities . Future research may focus on the design and synthesis of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride typically involves the construction of the pyrrolidine and pyrimidine rings from different cyclic or acyclic precursors. One common method includes the reaction of pyrrolidine derivatives with pyrimidine intermediates under controlled conditions. For instance, the reaction between maleic anhydride and aromatic amines, followed by ring opening and subsequent reaction with thionyl chloride, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as temperature and pressure control, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride is unique due to its combined pyrrolidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O.2ClH/c9-7-2-4-11-8(12-7)13-6-1-3-10-5-6;;/h2,4,6,10H,1,3,5H2,(H2,9,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTBVGYWPCYKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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